

# AT7519: Application Notes for In Vitro Assays

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## Compound of Interest

Compound Name: AT7519

Cat. No.: B1666106

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## Introduction

**AT7519** is a potent, small-molecule, multi-cyclin-dependent kinase (CDK) inhibitor.<sup>[1][2][3]</sup> It demonstrates ATP-competitive inhibition of several CDKs, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, with IC<sub>50</sub> values in the nanomolar range.<sup>[2][4][5]</sup> This broad-spectrum CDK inhibition disrupts cell cycle progression, leading to cell cycle arrest and apoptosis in various human tumor cell lines.<sup>[1][5]</sup> Additionally, **AT7519** has been shown to inhibit Glycogen Synthase Kinase 3 $\beta$  (GSK-3 $\beta$ ) and the phosphorylation of the C-terminal domain of RNA polymerase II, suggesting a multifaceted mechanism of action that includes the regulation of transcription.<sup>[1][2][4]</sup> These characteristics make **AT7519** a valuable tool for cancer research and drug development.

These application notes provide detailed protocols for the solubilization of **AT7519** in DMSO and its application in common in vitro assays.

## Data Presentation

### Solubility of AT7519

Solvent	Solubility	Concentration (mM)	Notes
DMSO	≥ 50 mg/mL[6]	130.81 mM	Hygroscopic DMSO can reduce solubility; use fresh DMSO.[2][6]
DMSO	25 mg/mL[2][4]	65.4 mM	-
DMSO	10 mg/mL[2]	26.16 mM	-
DMSO	≥9.55mg/mL	-	Requires gentle warming.[7]
DMSO	Soluble up to 25 mM	-	To make a 10 mM stock solution, add 0.262 mL of DMSO for each mg of AT7519.[8]
Ethanol	~5 mg/mL	-	Purge with an inert gas.[4]
Dimethyl formamide	~20 mg/mL	-	Purge with an inert gas.[4]
PBS (pH 7.2)	~0.5 mg/mL	-	Aqueous solutions are not recommended for storage beyond one day.[4]
Water	Insoluble	-	[2]

## In Vitro Inhibitory Activity of AT7519

Target Kinase	IC50 (nM)
CDK1	210[4][5]
CDK2	47[4][5]
CDK3	Less potent
CDK4	100[4][5]
CDK5	13[4]
CDK6	170[4][5]
CDK7	Little activity/Less potent[2][3]
CDK9	<10[4][5]
GSK-3β	89[2][4][5]

## Antiproliferative Activity of AT7519 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM) after 72h
MCF-7	Breast	40[2]
HCT116	Colon	-
HT29	Colon	-
SW620	Colon	940[2]
MM.1S	Multiple Myeloma	500[1][2]
U266	Multiple Myeloma	500[1][2]
MM.1R	Multiple Myeloma	>2000[1][2]

## Signaling Pathways and Experimental Workflow

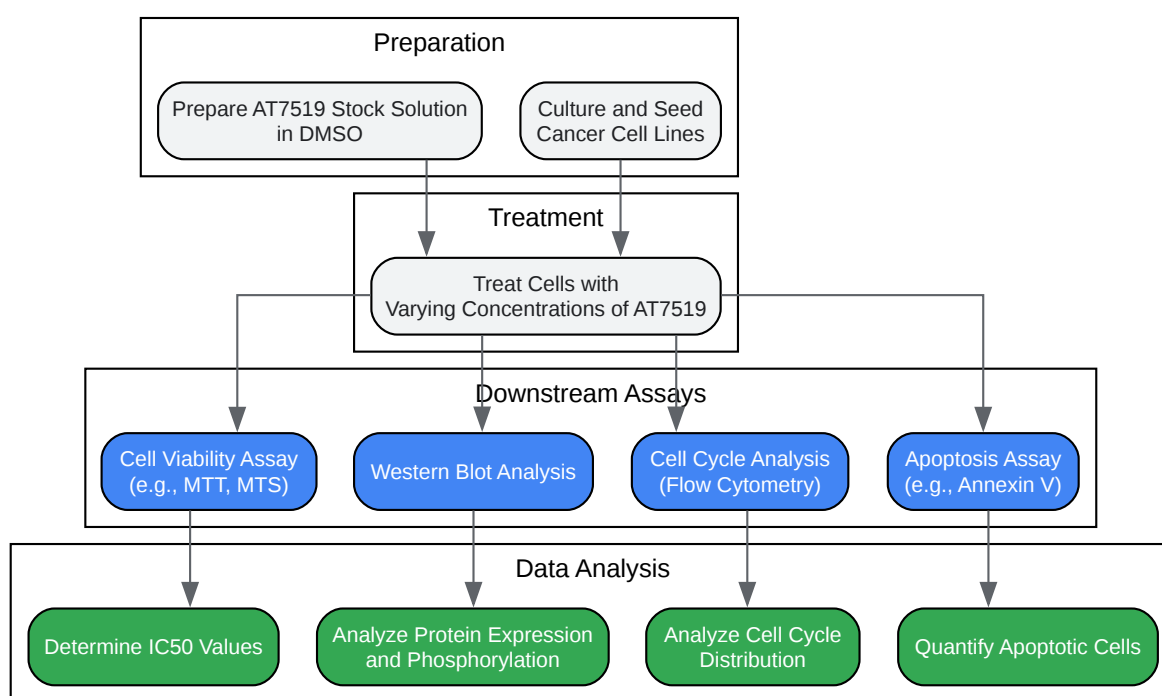
### AT7519 Mechanism of Action

**AT7519** exerts its anti-cancer effects through the inhibition of multiple CDKs, leading to disruptions in the cell cycle and transcription.

Caption: Mechanism of action of **AT7519**.

## General Experimental Workflow for In Vitro Assays

The following diagram outlines a typical workflow for evaluating the in vitro effects of **AT7519**.



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